7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile
Description
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]decane core with three methyl substituents at positions 7, 9, and 9, and a nitrile group at position 5. Its spiro architecture confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for flavor, fragrance, and pharmaceutical applications. The nitrile group enhances reactivity in nucleophilic additions or cyclization reactions, distinguishing it from analogs with ester, aldehyde, or alcohol substituents .
Properties
CAS No. |
6309-26-8 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile |
InChI |
InChI=1S/C12H19NO2/c1-10(2)6-11(3,9-13)8-12(7-10)14-4-5-15-12/h4-8H2,1-3H3 |
InChI Key |
OAJZQIAICUCTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)OCCO2)(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides stability and unique reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The nitrile group in the target compound is more electron-withdrawing than esters or ketones, enhancing its reactivity in nucleophilic substitutions .
- Methyl substituents at positions 7, 9, and 9 are conserved across analogs, contributing to steric hindrance and stability .
Physicochemical Properties
| Property | 7,9,9-Trimethyl-7-carbonitrile | Ethyl 8-carboxylate | 7-Ketone | 8-Carbaldehyde |
|---|---|---|---|---|
| Boiling Point (°C) | ~287 (Predicted) | Not reported | Not reported | 233 (Predicted) |
| Density (g/cm³) | 1.03–1.05 (Predicted) | 1.10–1.15 | 1.12 (Predicted) | 1.08 (Predicted) |
| Solubility | Moderate in polar solvents | High in ethers | Low in water | Moderate in DCM |
Notes:
Biological Activity
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile, also known as 7-cyano-7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane, is a compound with the molecular formula C12H19NO2 and a molar mass of 209.28 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molar Mass | 209.28 g/mol |
| CAS Number | 6309-26-8 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in biological systems.
A study evaluated the antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results showed that extracts containing similar structures demonstrated notable radical scavenging activities:
- DPPH IC50 Values : The lowest recorded IC50 was 29.07 ± 0.07 μg/mL for certain essential oils.
- ABTS Radical Scavenging : Extracts exhibited values ranging from 360.08 to 2402.95 µM TE/g depending on extraction methods and conditions .
Antimicrobial Activity
The antimicrobial properties of compounds related to 7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane have also been investigated. These compounds have shown effectiveness against various bacterial strains:
- Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli were used in studies.
- Results : The compounds exhibited varying degrees of inhibition against these bacteria, suggesting potential applications in developing antimicrobial agents.
Study on Antioxidant Properties
In one study, the antioxidant activity of different extracts was measured under varying conditions:
- Extraction Method : Supercritical fluid extraction (SFE) was employed.
- Findings : Higher pressures and temperatures significantly enhanced antioxidant activity. For instance, at a pressure of 350 bar and temperature of 50 °C, extracts showed increased DPPH radical scavenging capabilities compared to lower pressure conditions .
Antimicrobial Efficacy Study
Another research project focused on the antimicrobial efficacy of dioxaspiro compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
